Leukotriene E4-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

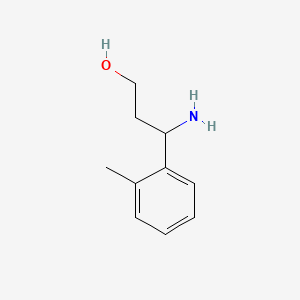

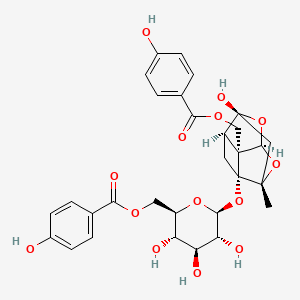

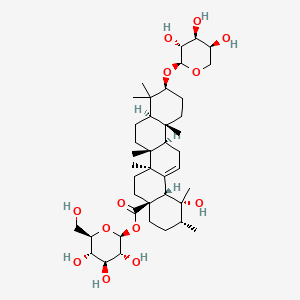

Leukotriene E4-d5 (LTE4-d5) contains five deuterium atoms at the 19, 19/', 20, 20 and 20 positions. It is intended for use as an internal standard for the quantification of LTE4 by GC- or LC-mass spectrometry. LTE4 is produced by the action of dipeptidase on LTD4, leaving only the cysteinyl group still attached to the fatty acid backbone. It is one of the constituents of slow-reacting substance of anaphylaxis (SRS-A). LTE4 is considerably less active (8 to 12-fold) than LTC4 in the biological activities characteristic of cysteinyl leukotrienes. Unlike LTC4 and LTD4, LTE4 accumulates in both plasma and urine. Therefore, urinary excretion of LTE4 is most often used as an indicator of asthma. In humans, basal levels of LTE4 range from 1-100 pg/mg creatinine. In asthmatic patients, urinary LTE4 levels increase to 80-1,000 pg/mg creatinine.

Wirkmechanismus

Target of Action

Leukotriene E4-d5 (LTE4-d5) is a variant of Leukotriene E4 (LTE4), which is a member of the leukotriene family . Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes . The primary targets of LTE4 are the cells producing them and neighboring cells, where they regulate immune responses through lipid signaling .

Mode of Action

LTE4-d5, like LTE4, is produced by the action of dipeptidase on LTD4 . This leaves only the cysteinyl group still attached to the fatty acid backbone . It uses lipid signaling to convey information to either the cell producing them (autocrine signaling) or neighboring cells (paracrine signaling) in order to regulate immune responses .

Biochemical Pathways

The production of leukotrienes, including LTE4, is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators . Leukotrienes are synthesized from arachidonic acid (AA) released from membrane phospholipids by phospholipase A2 enzymes . They are mainly produced by immune cells, including neutrophils, mast cells, macrophages, and dendritic cells, because these cells express 5-lipoxygenase (5-LOX) and 5-LO-activating protein (FLAP), both of which are required for leukotriene biosynthesis .

Pharmacokinetics

LTE4-d5 is intended for use as an internal standard for the quantification of LTE4 by GC- or LC-mass spectrometry . LTE4, and by extension LTE4-d5, accumulates in both plasma and urine . Urinary excretion of LTE4 is most often used as an indicator of asthma .

Result of Action

One of the roles of leukotrienes, specifically leukotriene D4, is to trigger contractions in the smooth muscles lining the bronchioles . Their overproduction is a major cause of inflammation in asthma and allergic rhinitis . As LTE4-d5 is a variant of LTE4, it is likely to have similar effects.

Action Environment

The action of leukotrienes, including LTE4-d5, can be influenced by environmental factors. For example, the production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators These mediators can be influenced by various factors such as diet, exposure to allergens, and other environmental triggers

Biochemische Analyse

Biochemical Properties

Leukotriene E4-d5 plays a crucial role in biochemical reactions, particularly in the context of inflammation. It is produced by the action of dipeptidase on Leukotriene D4, leaving only the cysteinyl group attached to the fatty acid backbone . This compound interacts with various enzymes and proteins, including dipeptidase and cysteinyl leukotriene receptors. These interactions are essential for its role in mediating inflammatory responses. This compound is considerably less active than Leukotriene C4 in the biological activities characteristic of cysteinyl leukotrienes .

Cellular Effects

This compound affects various types of cells and cellular processes. It is known to be produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils . This compound influences cell function by binding to cysteinyl leukotriene receptors, which are G-protein-coupled receptors. This binding triggers a cascade of signaling pathways, including the activation of mitogen-activated protein kinases, phosphatidylinositol 3-kinase, and protein kinase B . These pathways lead to changes in gene expression and cellular metabolism, promoting inflammatory responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with cysteinyl leukotriene receptors. Upon binding to these receptors, this compound activates downstream signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase pathway . These pathways result in the activation of transcription factors like nuclear factor-κB, which regulate the expression of genes involved in inflammation. This compound also modulates the activity of enzymes like protein kinase C and adenosine monophosphate-activated protein kinase, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound accumulates in both plasma and urine, making it a reliable indicator of inflammatory responses . The temporal effects of this compound are often monitored through its urinary excretion, which provides insights into its stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate inflammatory responses without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including increased inflammation and tissue damage . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in the metabolic pathways of leukotrienes, which are derived from arachidonic acid via the 5-lipoxygenase pathway . This pathway includes the conversion of Leukotriene A4 to Leukotriene C4, which is further metabolized to Leukotriene D4 and finally to Leukotriene E4. This compound interacts with enzymes like 5-lipoxygenase and dipeptidase, playing a role in the regulation of metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It accumulates in both plasma and urine, indicating its widespread distribution in the body . The transport and distribution of this compound are essential for its role as an inflammatory mediator, as it needs to reach target cells and tissues to exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cysteinyl leukotriene receptors on the cell membrane . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The subcellular localization of this compound ensures its effective participation in inflammatory signaling pathways .

Eigenschaften

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-XPGOKVCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.